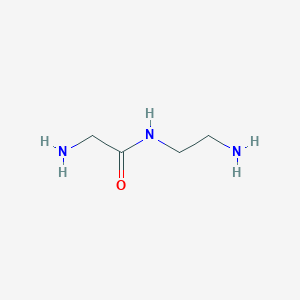
2-Amino-N-(2-aminoethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(2-aminoethyl)acetamide is an organic compound with the molecular formula C4H10N2OThis compound is a versatile organic building block used in various chemical syntheses and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-N-(2-aminoethyl)acetamide can be synthesized through the acylation of ethylenediamine with acetic anhydride. The reaction typically involves the following steps:
Reactants: Ethylenediamine and acetic anhydride.
Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: The crude product is purified through recrystallization or distillation to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acylation processes. The reaction conditions are optimized for maximum yield and purity, and the product is often used as an intermediate in the synthesis of other chemicals .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(2-aminoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-N-(2-aminoethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(2-aminoethyl)acetamide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with other molecules, facilitating its role in chemical reactions and biological processes. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylethylenediamine: Similar in structure but with different functional groups.
2-(Acetamido)ethylamine: Another related compound with similar applications.
Uniqueness
2-Amino-N-(2-aminoethyl)acetamide is unique due to its dual amino groups, which provide versatility in chemical reactions and applications. This makes it a valuable compound in various fields, including chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
84354-31-4 |
|---|---|
Fórmula molecular |
C4H11N3O |
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
2-amino-N-(2-aminoethyl)acetamide |
InChI |
InChI=1S/C4H11N3O/c5-1-2-7-4(8)3-6/h1-3,5-6H2,(H,7,8) |
Clave InChI |
NFSGQYGMPDCEFD-UHFFFAOYSA-N |
SMILES canónico |
C(CNC(=O)CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929469.png)
![6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B12929472.png)
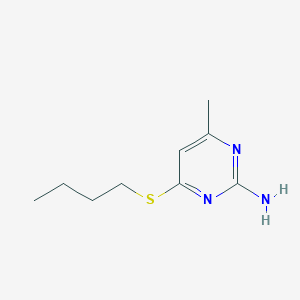
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)

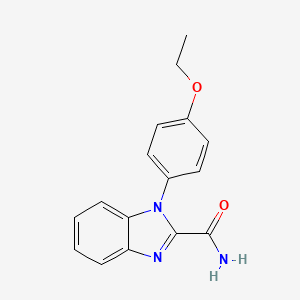

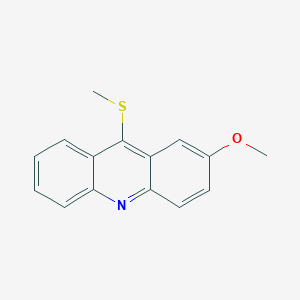

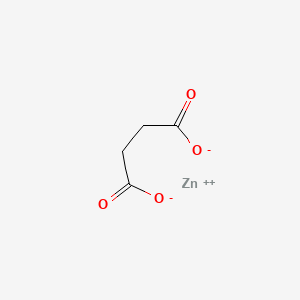


![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)
